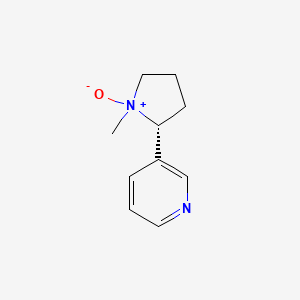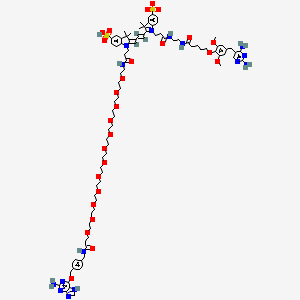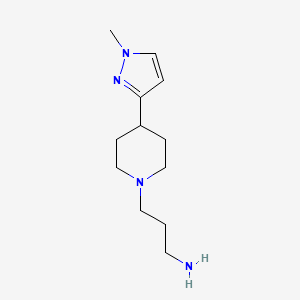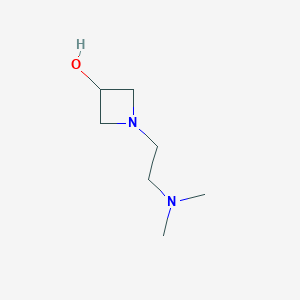
2,7-Dibromo-10-methylacridin-1(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-10-methylacridin-1(10H)-one is a brominated derivative of acridinone, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine atoms and a methyl group in the acridinone structure can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-methylacridin-1(10H)-one typically involves the bromination of 10-methylacridin-1(10H)-one. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction may require a solvent such as acetic acid or chloroform and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-10-methylacridin-1(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acridinone core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-10-methylacridin-1(10H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The bromine atoms and the acridinone core can play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
10-Methylacridin-1(10H)-one: The parent compound without bromine atoms.
2,7-Dichloro-10-methylacridin-1(10H)-one: A chlorinated analogue with similar properties.
2,7-Diiodo-10-methylacridin-1(10H)-one: An iodinated analogue with potentially different reactivity.
Uniqueness
2,7-Dibromo-10-methylacridin-1(10H)-one is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H9Br2NO |
|---|---|
Peso molecular |
367.03 g/mol |
Nombre IUPAC |
2,7-dibromo-10-methylacridin-1-one |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-9(15)6-8(12)7-10-13(17)5-3-11(16)14(10)18/h2-7H,1H3 |
Clave InChI |
CKVUBARMFKDJNC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C=C3C1=CC=C(C3=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)









![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)


![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
